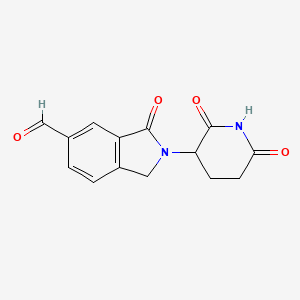
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole moiety, making it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde typically involves multi-step reactions. One common method starts with the preparation of the piperidinyl intermediate, which is then subjected to a series of reactions including oxidation, reduction, and cyclization to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactions and the use of automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde can be compared with other similar compounds, such as:
2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline: This compound has a similar structure but lacks the aldehyde group, which may affect its reactivity and biological activity.
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione: The presence of a fluorine atom in this compound can significantly alter its chemical properties and biological effects.
Eigenschaften
CAS-Nummer |
2866307-09-5 |
|---|---|
Molekularformel |
C14H12N2O4 |
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindole-5-carbaldehyde |
InChI |
InChI=1S/C14H12N2O4/c17-7-8-1-2-9-6-16(14(20)10(9)5-8)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19) |
InChI-Schlüssel |
MVHIDMVASPCRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


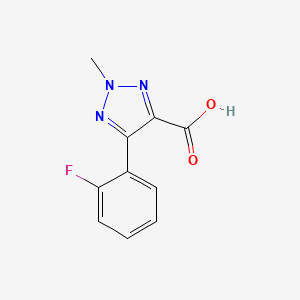
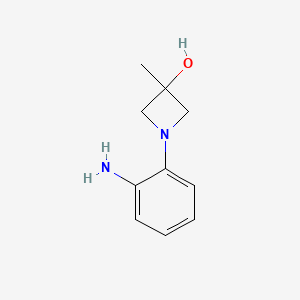

![1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone](/img/structure/B13455046.png)
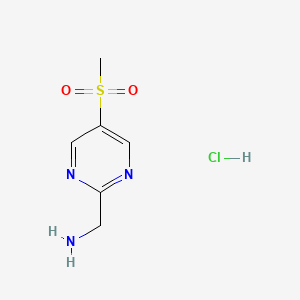

![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
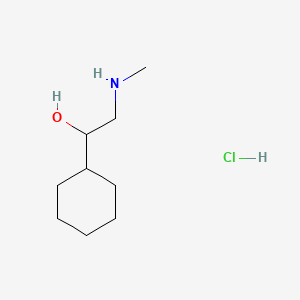
![3-Fluoro-4-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B13455070.png)
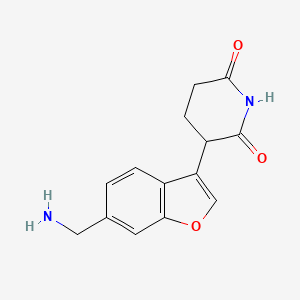
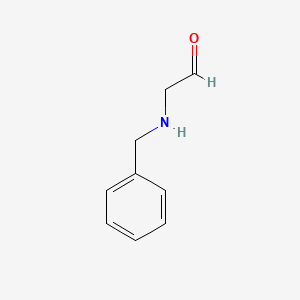
![2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetane-3-carbaldehyde](/img/structure/B13455092.png)
